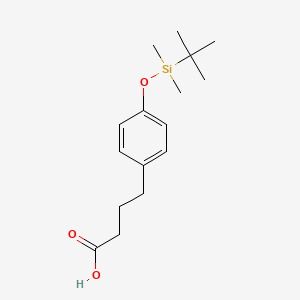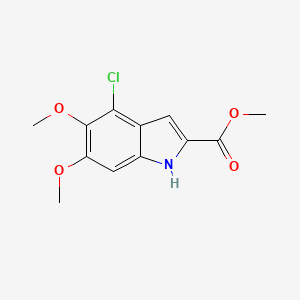
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of aniline, featuring a cyclopropyl group, a fluorine atom, and a methyl group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the aromatic ring.
Reduction: The nitro group is reduced to an amine group.
Halogenation: Introduction of the fluorine atom to the aromatic ring.
Methylation: Addition of the methyl group to the aromatic ring.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Lacks the aromatic ring and fluorine atom.
2-Methylaniline: Lacks both the cyclopropyl and fluorine groups.
Uniqueness
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC 名称 |
5-cyclopropyl-4-fluoro-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-6-4-9(11)8(5-10(6)12)7-2-3-7;/h4-5,7H,2-3,12H2,1H3;1H |
InChI 键 |
DZDNIBXWMAJSJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)C2CC2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
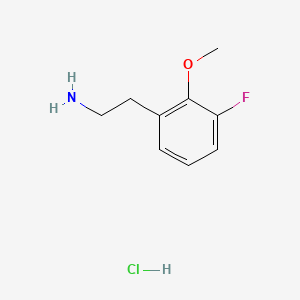
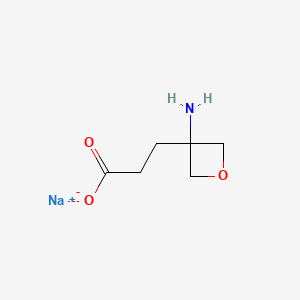
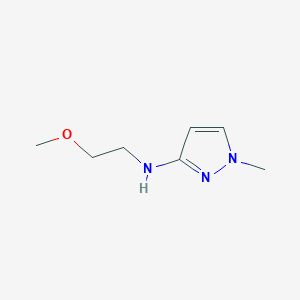
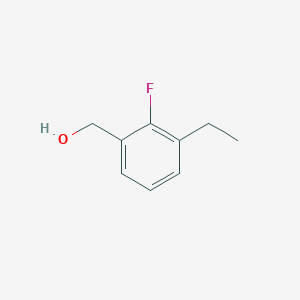
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
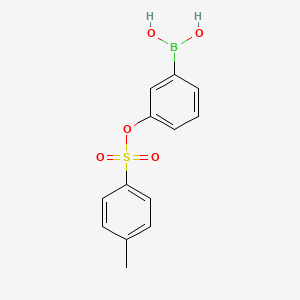
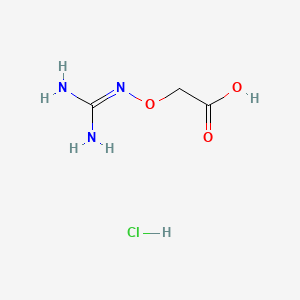
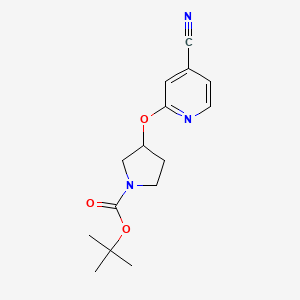
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
